molecular formula C19H16F3NO5 B3005140 (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid CAS No. 2567488-87-1

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid

Cat. No.: B3005140
CAS No.: 2567488-87-1
M. Wt: 395.334
InChI Key: WSABBUZWNWRSNR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethoxy group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Trifluoromethoxylation: The introduction of the trifluoromethoxy group is a critical step. This can be done using various methods, including the reaction of the corresponding alcohol with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethyl hypofluorite (CF3OF).

    Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using standard peptide coupling reagents like HATU, DIC, or EDC in the presence of a base such as DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated peptide synthesizers for large-scale peptide synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce trifluoromethyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid is used as a building block in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.

Biology

In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms. The trifluoromethoxy group can serve as a probe for investigating the electronic effects on biological activity.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or modulators of protein function.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as fluorinated polymers, which have applications in coatings, electronics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can interact with amino acid residues in proteins, while the trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethyl)propanoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(methoxy)propanoic acid: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity and biological activity, which is valuable for designing specific probes and therapeutic agents.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO5/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABBUZWNWRSNR-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](COC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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